Trt-Gly-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Peptide Chemistry

Trt-Gly-OH is the definitive choice for orthogonal protection in Fmoc-based solid-phase peptide synthesis (SPPS). Its trityl (Trt) group is uniquely labile to mild acids (e.g., 1% TFA in DCM), cleaving ~21,000× faster than Boc under identical conditions. This enables selective N-terminal deprotection for on-resin branching, cyclization, or site-specific conjugation (biotinylation, fluorophore labeling) without compromising other acid-sensitive side-chain protecting groups or resin linkage. For convergent peptide synthesis and native chemical ligation, Trt-Gly-OH provides robust temporary N-terminal capping during fragment assembly, with clean, chemoselective unmasking before the final ligation step. Choose Trt-Gly-OH when your synthetic strategy demands uncompromising orthogonality and mild, selective deprotection.

Molecular Formula C21H19NO2
Molecular Weight 317.4 g/mol
CAS No. 5893-05-0
Cat. No. B554614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrt-Gly-OH
CAS5893-05-0
Molecular FormulaC21H19NO2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O
InChIInChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24)
InChIKeyXUXRXWLKUYPGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trt-Gly-OH (CAS 5893-05-0) Technical Specifications and Procurement Baseline


Trt-Gly-OH, also known as N-Tritylglycine or N-(Triphenylmethyl)glycine, is a glycine derivative wherein the alpha-amino group is protected by an acid-labile trityl (Trt) group [1]. It is characterized by a molecular formula of C₂₁H₁₉NO₂ and a molecular weight of approximately 317.38 g/mol [1]. The compound is a white to off-white powder with a reported melting point of 170-174 °C . As a fundamental building block in peptide chemistry, it serves to introduce a protected glycine residue into a growing peptide chain, enabling selective deprotection under mild acidic conditions [1].

Why Not All Protected Glycines are Interchangeable: The Case for Trt-Gly-OH


Direct substitution of Trt-Gly-OH with a different N-protected glycine analog, such as Fmoc-Gly-OH or Boc-Gly-OH, is not a trivial procurement decision and will inevitably alter a synthetic route. This is because the protecting group determines the conditions for deprotection and the molecule's overall compatibility with other functional groups on the peptide chain [1]. While Fmoc is base-labile and Boc is removed by stronger acids like TFA, the trityl (Trt) group is uniquely sensitive to very mild acidic conditions [2]. This distinct acid-lability profile underpins its use in orthogonal protection strategies where selective deprotection of the N-terminus is required without affecting other acid-sensitive groups (e.g., Boc) or cleaving the peptide from the resin [1]. Therefore, choosing Trt-Gly-OH is a commitment to a specific, mild, and orthogonal deprotection protocol.

Quantitative Differentiation of Trt-Gly-OH: A Head-to-Head Evidence Guide for Procurement Scientists


Orthogonal Protection: Base-Stability of Trt-Gly-OH vs. Base-Lability of Fmoc-Gly-OH

In solid-phase peptide synthesis (SPPS), the ability to selectively remove a protecting group without affecting others is paramount. Trt-Gly-OH possesses an N-terminal trityl group that is stable to the basic conditions (e.g., 20% piperidine in DMF) used for iterative Fmoc removal [1]. In contrast, Fmoc-Gly-OH is specifically designed to be cleaved under these exact conditions. This fundamental difference establishes Trt-Gly-OH as an orthogonal protecting group in Fmoc/tBu SPPS strategies, allowing for the construction of complex architectures like branched or cyclic peptides where the N-terminus must be temporarily masked during chain elongation [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Peptide Chemistry

Mild Acid Lability: Differential Deprotection Rate of Trt vs. Boc

The trityl (Trt) group is distinguished by its high sensitivity to very mild acids, enabling selective removal in the presence of other acid-labile groups. A comparative study shows that in 80% acetic acid, the deprotection rate of a Trt group is approximately 21,000 times faster than that of a Boc group [1]. This extreme differential allows for the selective deprotection of an N-terminal Trt group from Trt-Gly-OH while leaving other Boc-protected side chains (e.g., Lys(Boc)) intact.

Protecting Group Chemistry Selective Deprotection Peptide Synthesis

Mild Acid Lability: Differential Deprotection Rate of Trt vs. Bpoc

The acid-lability of the Trt group is also notably higher than that of the Bpoc (2-(p-biphenylyl)isopropyloxycarbonyl) group. In the same 80% acetic acid solution, the deprotection rate of a Trt group is approximately 7 times faster than that of a Bpoc group [1]. This significant rate difference provides a clear selectivity window, allowing for the preferential removal of the Trt protecting group from Trt-Gly-OH.

Protecting Group Chemistry Selective Deprotection Peptide Synthesis

Validated Research and Industrial Application Scenarios for Trt-Gly-OH


Synthesis of Branched and Cyclic Peptides via Orthogonal Protection

The primary application of Trt-Gly-OH stems from its orthogonal stability to Fmoc deprotection conditions (piperidine) [1]. In Fmoc-based SPPS, an incoming Fmoc-amino acid is coupled to the growing chain. If a branch or a cycle is desired, a Trt-Gly-OH can be coupled. The Fmoc group of the last amino acid is removed, but the Trt group on the glycine remains intact. This allows for the elongation of the main chain. Subsequently, the Trt group on the glycine can be selectively removed with mild acid (e.g., 1% TFA in DCM) without cleaving the peptide from the resin or removing side-chain protecting groups, thus exposing a new amine for branching or on-resin cyclization [1].

Selective N-Terminal Modification in Multi-Protected Peptides

Trt-Gly-OH is essential for the synthesis of peptides that contain multiple acid-labile protecting groups. Its extremely high sensitivity to mild acids like 80% acetic acid allows for its selective removal in the presence of Boc groups, which are cleaved ~21,000 times slower under the same conditions [2]. This allows researchers to build a peptide containing, for example, Lys(Boc) residues, and then selectively deprotect only the N-terminal Trt-Gly to perform a specific modification (e.g., biotinylation, fluorophore conjugation, or further chain extension) without compromising the Boc-protected lysine side chains [2].

Temporary Masking in Segmental Peptide Ligation Strategies

In convergent peptide synthesis approaches like native chemical ligation, one fragment must have an unprotected N-terminal cysteine while all other amines on the fragment are protected. Trt-Gly-OH can be used to temporarily cap the N-terminus of a peptide segment during its synthesis [1]. The Trt group provides robust protection during the fragment's assembly and purification. Before the ligation step, the Trt group can be selectively removed under mild acidic conditions, unmasking the N-terminal amine while leaving all side-chain protecting groups (e.g., tBu, Boc, Pbf) intact. This ensures that the final ligation step proceeds with high chemoselectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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